molecular formula C11H17N3O2S B1519278 2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester CAS No. 1002355-91-0

2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester

Cat. No. B1519278
M. Wt: 255.34 g/mol
InChI Key: UPBCRQUYNFQJFR-UHFFFAOYSA-N
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Description

The compound “2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C11H17N3O2S. It has a molecular weight of 256.35 . The IUPAC name for this compound is "tert-butyl 2-amino-1,4,6,7-tetrahydro-5H-1lambda3-thiazolo [4,5-c]pyridine-5-carboxylate" .


Molecular Structure Analysis

The molecular structure of “2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester” consists of a thiazolo[4,5-c]pyridine core with an amino group at the 2-position and a tert-butyl ester group at the 5-position . The compound is a 6,7-dihydro derivative, indicating the presence of two additional hydrogen atoms compared to the parent thiazolo[4,5-c]pyridine structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester” include a molecular weight of 255.34 g/mol, a computed XLogP3-AA of 1.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 2, an exact mass of 255.10414797 g/mol, and a monoisotopic mass of 255.10414797 g/mol .

Scientific Research Applications

  • Scientific Field: Chemical Research

    • Application Summary : This compound is a useful research chemical that is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .
  • Scientific Field: Biochemical Research

    • Application Summary : The compound may have potential applications in biochemical research, given its structural similarity to other thiazolopyridines .
  • Scientific Field: Chemical Synthesis

    • Application Summary : This compound is often used as a building block in the synthesis of more complex molecules .
  • Scientific Field: Safety Research

    • Application Summary : The compound has a safety data sheet available, indicating that it may be used in laboratory settings where safety data is required .
  • Scientific Field: Synthesis of Diamide Derivatives

    • Application Summary : This compound could potentially be used in the synthesis of diamide derivatives, which are known to be FXa inhibitors .
  • Scientific Field: Preparation of Thiazolopyridine and Tetrahydrothiazolopyridine Derivatives

    • Application Summary : This compound is a useful research chemical that is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .

properties

IUPAC Name

tert-butyl 2-amino-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)14-5-4-8-7(6-14)13-9(12)17-8/h4-6H2,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBCRQUYNFQJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-amino-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester
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2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester
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2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester
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2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester
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2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester
Reactant of Route 6
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2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester

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